5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

BCL-2 inhibitor Venetoclax synthesis pharmaceutical intermediate

Process chemistry teams scaling Venetoclax require this exact TIPS-protected 5-bromo-7-azaindole intermediate to achieve patented coupling yields; unprotected analogs cause N-alkylation side reactions. • Documented Intermediate III in Venetoclax synthesis (86.3% yield) • Orthogonal TIPS protection survives aqueous workup; cleaved selectively with TBAF • Venetoclax Impurity 63 for ANDA analytical method validation Supplied with full characterization (NMR, HPLC, MS) compliant with ICH guidelines.

Molecular Formula C16H25BrN2Si
Molecular Weight 353.37 g/mol
CAS No. 858116-66-2
Cat. No. B1290997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS858116-66-2
Molecular FormulaC16H25BrN2Si
Molecular Weight353.37 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br
InChIInChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
InChIKeyUJUSITKTVXDVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2): A Strategic TIPS-Protected 7-Azaindole Building Block for Kinase-Targeted Drug Discovery


5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2), also designated N-triisopropylsilyl-5-bromo-7-azaindole, is a protected heterocyclic building block featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with bromine at the 5-position and a triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen [1]. The compound has molecular formula C16H25BrN2Si and molecular weight 353.37 g/mol, with a predicted boiling point of 333.7±35.0 °C and predicted density of 1.19±0.1 g/cm³ [1]. The TIPS group confers substantial steric bulk and hydrolytic stability, enabling selective functionalization at the 5-position via palladium-catalyzed cross-coupling reactions while preventing undesired N-alkylation or N-deprotonation side reactions during multi-step synthetic sequences [1]. This compound serves as a key protected intermediate in multiple pharmaceutical synthesis pathways, most notably in the preparation of the BCL-2 inhibitor Venetoclax and various kinase-targeted therapeutic candidates disclosed in Vertex Pharmaceuticals patent applications [1].

Why 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Arbitrarily Substituted with Other 7-Azaindole Analogs


Generic substitution of this compound with structurally similar 7-azaindole derivatives is precluded by three interdependent factors: the specific bromine substitution position (5- vs. 3- or 4-), the identity of the halogen (Br vs. Cl or I), and the choice of N-protecting group. The 5-position on the 7-azaindole scaffold corresponds to the para-position relative to the pyridine nitrogen, providing a distinct electronic environment that influences both cross-coupling reactivity and the binding orientation of downstream kinase inhibitor products [1]. Unprotected 5-bromo-7-azaindole (CAS 183208-35-7) is unsuitable for many synthetic sequences because the acidic N-H proton undergoes undesired side reactions with organometallic reagents and participates in non-selective alkylation under basic conditions . Alternative protecting groups such as tosyl, SEM, or Boc lack the unique combination of steric bulk and orthogonal deprotection compatibility that the TIPS group provides in complex multi-step synthetic routes [1]. Positional isomers including 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 918525-02-7) and 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 640735-24-6) produce fundamentally different regioisomeric products upon cross-coupling, leading to divergent biological activity profiles in kinase inhibition assays .

Comparative Evidence Guide: Quantifiable Differentiation of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine from Analogs


Defined Intermediate in Venetoclax (ABT-199) Synthesis: Patent-Documented Synthetic Yield Advantage

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is explicitly designated as Intermediate III in a patented synthetic route for Venetoclax (ABT-199), a commercially approved BCL-2 inhibitor [1]. In the optimized procedure, TIPS protection of 5-bromo-7-azaindole (101.5 mmol scale) using triisopropylchlorosilane (111.7 mmol) with potassium tert-butoxide base in THF at 10–20 °C produced 30.9 g of the target TIPS-protected intermediate after methanol recrystallization, corresponding to an isolated yield of 86.3% [1]. In contrast, the unprotected precursor 5-bromo-7-azaindole cannot be directly carried through the subsequent cross-coupling and functionalization steps without decomposition or competing N-functionalization [1]. The patent teaches that this specific TIPS-protected intermediate enables downstream chemistry that would be impossible or significantly lower-yielding with unprotected or differently protected analogs [1].

BCL-2 inhibitor Venetoclax synthesis pharmaceutical intermediate 7-azaindole protection

TIPS Protecting Group Enables Regioselective Cross-Coupling Unattainable with Unprotected 7-Azaindoles

The TIPS protecting group on the pyrrole nitrogen of 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves a dual function not achievable with unprotected 7-azaindole or with less sterically demanding protecting groups. First, the TIPS group completely blocks N-deprotonation and N-alkylation side reactions that would otherwise consume organometallic reagents (e.g., n-BuLi, Grignard reagents) and generate complex product mixtures . Second, the TIPS group is orthogonal to palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the 5-bromo position, permitting sequential functionalization strategies . Unprotected 5-bromo-7-azaindole (CAS 183208-35-7) is incompatible with these coupling conditions because the acidic N-H proton (predicted pKa 2.87±0.30 for the unprotected azaindole core) [1] undergoes competitive deprotonation, leading to N-arylation byproducts and reduced coupling yields. Smaller silyl protecting groups (e.g., TMS, TES) offer insufficient stability under extended reaction conditions, while Boc or tosyl groups require harsh acidic or basic deprotection conditions that may compromise acid-sensitive or base-sensitive functionality installed during the synthetic sequence [1].

Suzuki-Miyaura coupling palladium catalysis N-protection strategy regioselective functionalization

Physicochemical Differentiation from Chloro Analog: Predicted Boiling Point and Density for Purification and Formulation

The physicochemical properties of 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine differ measurably from its 5-chloro analog, 5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine . The target bromo compound has a predicted boiling point of 333.7±35.0 °C and predicted density of 1.19±0.1 g/cm³ [1]. The 5-chloro analog, by virtue of the smaller atomic radius and lower molecular weight of chlorine (MW ~309 g/mol for chloro analog versus 353.37 g/mol for bromo compound), exhibits different chromatographic retention behavior and solubility profiles in organic solvents . These differences become practically significant during large-scale purification (flash chromatography, preparative HPLC) and during recrystallization optimization. Furthermore, the bromo compound is a solid at ambient temperature and is recommended for storage at 2–8 °C in sealed, dry containers [1], whereas chloro analogs may exhibit different thermal stability profiles. The bromine atom also provides a superior leaving group for cross-coupling compared to chlorine, enabling milder reaction conditions and broader substrate scope in Suzuki-Miyaura couplings .

physicochemical properties chromatographic purification storage stability halogen comparison

Positional Selectivity: 5-Bromo Substitution Pattern Uniquely Maps to Venetoclax and Vertex Kinase Inhibitor Scaffolds

The 5-bromo substitution pattern on the 7-azaindole core is structurally non-interchangeable with the 3-bromo and 4-bromo positional isomers . In the 7-azaindole scaffold, the 5-position corresponds to the site that, upon cross-coupling and subsequent deprotection, yields substitution at the para-position relative to the pyridine nitrogen — a critical vector for ATP-binding site occupancy in kinase inhibitors [1]. The 3-bromo isomer (CAS 918525-02-7) and 4-bromo isomer (CAS 640735-24-6) produce regioisomeric products with fundamentally different three-dimensional presentation of substituents, leading to distinct binding modes and, consequently, divergent potency and selectivity profiles against kinase targets [1]. The 5-bromo derivative is specifically cited as a key intermediate in Vertex Pharmaceuticals patent WO2005/103050 (pages 180-189) for the synthesis of pyrrolo[2,3-b]pyridine-based kinase modulators . This patent family includes compounds targeting CHK1, CHK2, and other oncology-relevant kinases where the 5-position substitution vector is essential for hinge-region hydrogen bonding and hydrophobic pocket occupancy .

regioisomer kinase hinge binder structure-activity relationship Venetoclax pharmacophore

Analytical Reference Standard Utility: Characterized Venetoclax Impurity for Regulatory Filings

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is commercially designated and characterized as Venetoclax Impurity 63 [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of Venetoclax [1]. The compound can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) upon request [1]. This regulatory-grade utility is not available for the 3-bromo or 4-bromo positional isomers, nor for the chloro analog, which are not recognized as specified impurities in the Venetoclax monographs [1]. For analytical and quality control laboratories supporting generic Venetoclax development, procurement of this specific compound is essential for impurity profiling and forced degradation studies [1].

impurity profiling ANDAs pharmacopeial standards analytical method validation

TIPS Protection Scalability: Multi-Gram Synthesis Documented with 86–87% Yield Across Batches

The TIPS protection of 5-bromo-7-azaindole to yield 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has been demonstrated at multi-gram scale with consistent, reproducible yields. In the CN109320516A patent, Example 1 (20.0 g scale) produced 30.9 g of target compound (86.3% yield) [1], while Example 2 (100.0 g, 0.51 mol scale) produced the TIPS-protected intermediate as a yellow powder after methanol recrystallization [1]. This batch-to-batch reproducibility at differing scales validates the robustness of the TIPS protection chemistry for process development. In comparison, literature routes for alternative protecting groups (e.g., SEM protection of 7-azaindoles) often report variable yields depending on substrate substitution patterns and require chromatographic purification rather than simple recrystallization [2]. The ability to purify the TIPS-protected intermediate by recrystallization from methanol, rather than column chromatography, significantly reduces purification costs and solvent waste in large-scale manufacturing [1].

process chemistry scale-up TIPS protection Venetoclax manufacturing

Validated Application Scenarios for 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2)


Venetoclax (ABT-199) Process Development and Manufacturing

This compound is an explicitly documented intermediate (Intermediate III) in the patented synthetic route for Venetoclax, a BCL-2 inhibitor approved for chronic lymphocytic leukemia and acute myeloid leukemia [1]. Process chemistry teams scaling Venetoclax or developing generic versions require this specific TIPS-protected intermediate to achieve the 86.3% yield demonstrated in the patent literature [1]. The TIPS group provides orthogonal protection that is essential for the subsequent Suzuki coupling and functional group manipulations in the Venetoclax synthetic sequence. No alternative protecting group or unprotected analog can substitute without significant route redesign and yield penalties [1].

Analytical Reference Standard for Venetoclax ANDA Filings

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Venetoclax require 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine as Venetoclax Impurity 63 for analytical method validation, forced degradation studies, and quality control release testing [2]. This compound is supplied with characterization data compliant with ICH and pharmacopeial guidelines, enabling traceability to USP or EP standards [2]. Alternative bromo-azaindole positional isomers (3-bromo or 4-bromo) are not recognized as specified impurities in Venetoclax monographs and cannot substitute for this regulatory purpose [2].

Kinase Inhibitor Medicinal Chemistry — 5-Substituted 7-Azaindole Libraries

Medicinal chemistry programs developing ATP-competitive kinase inhibitors based on the 7-azaindole scaffold require the 5-bromo substitution pattern to access the validated pharmacophore vector used in Vertex Pharmaceuticals kinase modulator patents (WO2005/103050) . Suzuki-Miyaura coupling at the 5-position, enabled by the bromine atom and protected by the TIPS group, installs diverse aryl and heteroaryl substituents at the site corresponding to the para-position of the pyridine ring . The 3-bromo and 4-bromo positional isomers yield products with different substitution vectors, which typically exhibit reduced potency or altered selectivity profiles in kinase inhibition assays [3].

Multi-Step Synthesis Requiring Orthogonal N-Protection

Any synthetic sequence involving organometallic reagents (n-BuLi, Grignard reagents), strong bases, or palladium-catalyzed cross-couplings on a 7-azaindole scaffold demands N-protection to prevent undesired side reactions at the acidic pyrrole N-H position (predicted pKa 2.87±0.30 for unprotected azaindole core) [4]. The TIPS group is uniquely suited for this role due to its steric bulk (preventing N-alkylation), hydrolytic stability (surviving aqueous workup), and orthogonal cleavage conditions (fluoride sources such as TBAF) that do not affect acid- or base-sensitive functionality elsewhere in the molecule . Smaller silyl groups (TMS, TES) lack sufficient stability; Boc and tosyl groups require deprotection conditions incompatible with many downstream functionalities .

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